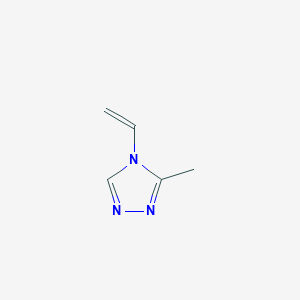

4-Ethenyl-3-methyl-4H-1,2,4-triazole

Description

BenchChem offers high-quality 4-Ethenyl-3-methyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethenyl-3-methyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

113444-42-1 |

|---|---|

Molecular Formula |

C5H7N3 |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

4-ethenyl-3-methyl-1,2,4-triazole |

InChI |

InChI=1S/C5H7N3/c1-3-8-4-6-7-5(8)2/h3-4H,1H2,2H3 |

InChI Key |

OAVQVBUXSHAVRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=CN1C=C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Precision Synthesis of 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Executive Summary & Compound Profile

Target Compound: 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Synonyms: 4-Vinyl-3-methyl-1,2,4-triazole; 3-Methyl-4-vinyl-4H-1,2,4-triazole

CAS Registry Number: 113444-42-1

Molecular Formula: C

Significance: 4-Ethenyl-3-methyl-4H-1,2,4-triazole is a high-value functional monomer used in the synthesis of nitrogen-rich polymers, coordination complexes, and energetic materials. Unlike its 1-vinyl isomer (which is easily formed via direct vinylation of the triazole ring), the 4-vinyl isomer requires precise synthetic architecture to ensure the vinyl group is installed exclusively at the N4 position. This regio-isomer offers unique polymerization kinetics and electronic properties due to the symmetry of the N4-substitution relative to the C3/C5 carbons.

Retrosynthetic Analysis & Strategic Selection

The Regioselectivity Challenge

Direct vinylation of 3-methyl-1,2,4-triazole (e.g., using acetylene/catalyst) predominantly yields 1-ethenyl-3-methyl-1,2,4-triazole due to the higher nucleophilicity and acidity of the N1 proton. Separating the N4-vinyl minor product is inefficient and commercially unviable.

Selected Pathway: De Novo Ring Construction & Elimination

To guarantee 100% N4-regioselectivity, this guide details a Stepwise Cyclization-Elimination Route . This method builds the triazole ring around the N4-substituent using a functionalized amine precursor, followed by functional group transformation to the vinyl moiety.

Pathway Stages:

-

Cyclization: Condensation of acetohydrazide, triethyl orthoformate, and 2-aminoethanol to form the 4-(2-hydroxyethyl) triazole core.

-

Activation: Chlorination of the hydroxyl group using thionyl chloride.

-

Elimination: Base-promoted dehydrohalogenation to generate the terminal alkene (vinyl group).

Figure 1: Strategic synthetic pathway ensuring exclusive N4-substitution.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-(2-Hydroxyethyl)-3-methyl-1,2,4-triazole

This step utilizes a modified Pellizzari/Einhorn-Brunner type reaction to construct the 1,2,4-triazole ring.

-

Reagents:

-

Acetohydrazide (1.0 eq)

-

Triethyl orthoformate (1.1 eq)

-

2-Aminoethanol (Ethanolamine) (1.0 eq)

-

Solvent: 1,4-Dioxane or Ethanol (anhydrous)

-

-

Procedure:

-

Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with Acetohydrazide (0.1 mol) and Triethyl orthoformate (0.11 mol).

-

Add anhydrous 1,4-dioxane (50 mL) and stir at room temperature for 30 minutes to initiate the formation of the ethoxymethylenehydrazide intermediate.

-

Dropwise add 2-Aminoethanol (0.1 mol) over 15 minutes. Note: Mild exotherm may occur.

-

Heat the mixture to reflux (100–105 °C) for 6–8 hours. Monitor by TLC (MeOH:DCM 1:9) until the hydrazide is consumed.

-

Workup: Evaporate the solvent under reduced pressure. The residue is often a viscous oil that solidifies upon standing or trituration with cold diethyl ether.

-

Purification: Recrystallize from ethanol/ethyl acetate if necessary.

-

Yield Target: 75–85%.

-

Stage 2: Chlorination to 4-(2-Chloroethyl)-3-methyl-1,2,4-triazole

Conversion of the alcohol to the chloride creates a good leaving group for the subsequent elimination.

-

Reagents:

-

4-(2-Hydroxyethyl)-3-methyl-1,2,4-triazole (from Stage 1)

-

Thionyl Chloride (SOCl

) (1.5 eq) -

Solvent: Dichloromethane (DCM) or Chloroform

-

-

Procedure:

-

Dissolve the Stage 1 intermediate (0.05 mol) in dry DCM (100 mL) in a flask equipped with a drying tube (CaCl

) and a gas trap (for HCl/SO -

Cool the solution to 0 °C in an ice bath.

-

Add Thionyl Chloride (0.075 mol) dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and then reflux for 2 hours to ensure completion.

-

Workup: Evaporate the solvent and excess SOCl

under vacuum. Caution: Perform in a fume hood. -

Neutralize the residue with saturated NaHCO

solution and extract with Ethyl Acetate (3 x 50 mL). -

Dry the organic layer over anhydrous Na

SO -

Yield Target: 85–90% (Off-white solid).

-

Stage 3: Elimination to 4-Ethenyl-3-methyl-4H-1,2,4-triazole

The final step installs the vinyl group via base-catalyzed E2 elimination.

-

Reagents:

-

4-(2-Chloroethyl)-3-methyl-1,2,4-triazole (from Stage 2)

-

Potassium Hydroxide (KOH) (2.0 eq)

-

Solvent: Methanol (anhydrous)

-

Stabilizer: Hydroquinone (trace, <0.1%)

-

-

Procedure:

-

Dissolve KOH (0.04 mol) in anhydrous Methanol (40 mL).

-

Add the chloroethyl intermediate (0.02 mol) to the methanolic base.

-

Add a trace amount of hydroquinone to prevent premature polymerization of the vinyl product.

-

Reflux the mixture for 4–6 hours.

-

Workup: Cool to room temperature and filter off the precipitated KCl salt.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation (if liquid) or recrystallization (if solid, typically from hexane/ether).

-

Yield Target: 60–70%.

-

Characterization & Data Validation

The following parameters must be verified to ensure the identity and purity of the synthesized monomer.

| Analytic Method | Expected Signal / Observation | Structural Confirmation |

| 1H NMR (CDCl | Methyl group at C3 | |

| Triazole ring proton at C5 | ||

| Terminal vinyl protons (=CH | ||

| Vinyl CH attached to N4 | ||

| IR Spectroscopy | 1635 cm | C=C alkene stretch |

| 3100 cm | C-H aromatic stretch (triazole) | |

| Mass Spectrometry | m/z = 109 [M]+ | Molecular ion confirmation |

Safety & Handling Protocols

Polymerization Risk

As a vinyl monomer, 4-Ethenyl-3-methyl-4H-1,2,4-triazole is prone to spontaneous polymerization, especially under heat or light exposure.

-

Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).

-

Stabilization: For long-term storage, ensure trace radical inhibitor (e.g., 50-100 ppm MEHQ or Hydroquinone) is present.

Chemical Hazards[1]

-

Thionyl Chloride: Highly corrosive, reacts violently with water. Use strictly in a fume hood.

-

Triazoles: Potential biological activity; handle with gloves and avoid inhalation of dusts/vapors.

References

-

Trzhtsinskaya, B. V., Apakina, E. V., & Afonin, A. V. (1990).[1][2] The synthesis of 4-vinyl-1,2,4-triazoles. Chemistry of Heterocyclic Compounds. Link

- Pellizzari, G. (1911). Reaction of hydrazides with amides. Gazzetta Chimica Italiana. (Foundational chemistry for 1,2,4-triazole ring closure).

-

Wong, B., et al. (2013).[3] Synthesis of 1,5-disubstituted 3-amino-1H-1,2,4-triazoles. Synthesis. Link (Reference for general N4-substitution methodologies).

-

Shelke, G. M., et al. (2015).[3] Microwave-assisted synthesis of substituted 1,2,4-triazoles. Synlett. Link

Sources

4-Ethenyl-3-methyl-4H-1,2,4-triazole CAS number and identifiers

The following is an in-depth technical monograph on 4-Ethenyl-3-methyl-4H-1,2,4-triazole , structured for researchers and drug development professionals.

CAS Registry Number: 113444-42-1[1]

Executive Summary & Chemical Identity

4-Ethenyl-3-methyl-4H-1,2,4-triazole (also known as 3-Methyl-4-vinyl-1,2,4-triazole) is a specialized heterocyclic monomer distinct from its more common isomer, 1-vinyl-1,2,4-triazole.[1] While the 1-vinyl derivatives are widely used in industrial polymerization, the N4-vinyl isomers represent a niche class of compounds utilized in advanced coordination chemistry and the synthesis of functionalized polymers with specific proton-conducting or metal-chelating properties.

This compound is characterized by the attachment of a reactive vinyl group to the nitrogen at position 4 of the triazole ring, creating a unique electronic environment compared to the N1-substituted analogs.

Chemical Identifiers & Properties[2][3][4][5][6][7][8][9]

| Parameter | Technical Specification |

| CAS Number | 113444-42-1 |

| IUPAC Name | 4-Ethenyl-3-methyl-4H-1,2,4-triazole |

| Synonyms | 3-Methyl-4-vinyl-4H-1,2,4-triazole; N-Vinyl-3-methyl-1,2,4-triazole (ambiguous) |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| SMILES | CC1=NN=CN1C=C |

| InChI Key | OAVQVBUXSHAVRE-UHFFFAOYSA-N |

| Physical State | Liquid (typically) or low-melting solid depending on purity |

| Boiling Point | ~150–160 °C (at 1 Torr, predicted) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); moderately soluble in water.[1] |

Synthesis & Mechanistic Pathways

The synthesis of N4-substituted vinyl triazoles is synthetically more demanding than that of N1-substituted isomers due to the lower nucleophilicity of the N4 position in the parent triazole ring. The most authoritative protocols, derived from the work of Trzhtsinskaya et al. , utilize transition-metal catalyzed vinylation or transvinylation strategies.

Core Synthesis Protocol (Transvinylation/Direct Vinylation)

The direct vinylation of 3-methyl-1,2,4-triazole typically yields a mixture of isomers (N1 and N4), requiring rigorous separation or directing conditions.

Reagents: 3-Methyl-1,2,4-triazole, Vinyl Acetate (solvent/reactant), Hg(OAc)₂ (catalyst), H₂SO₄ (co-catalyst). Note: Modern adaptations may employ Palladium-catalyzed cross-coupling or high-pressure acetylene reactions.[1]

Reaction Workflow

-

Precursor Preparation: 3-Methyl-1,2,4-triazole is dissolved in excess vinyl acetate.

-

Catalysis: A mercury(II) acetate catalyst is introduced (historically favored for N-vinylation of azoles).

-

Thermodynamic Control: The reaction is heated to reflux. The N1-vinyl isomer is the kinetic product, while the N4-vinyl isomer (target) often requires specific conditions or is isolated as a minor component that must be fractionally distilled.

-

Isomer Separation: Critical step. The N4-isomer typically possesses a higher boiling point and distinct NMR shifts compared to the N1-isomer.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between N1 and N4 vinylation pathways.

Caption: Divergent synthesis of vinyl-triazoles. N4-substitution (Green) competes with the thermodynamically favored N1-substitution (Red).

Structural Characterization & Validation

To validate the identity of CAS 113444-42-1 and distinguish it from the N1-isomer, researchers must rely on ¹H NMR spectroscopy .

Diagnostic NMR Signals (DMSO-d₆)

-

Vinyl Protons (N-CH=CH₂):

-

The vinyl group attached to N4 typically shows a distinct splitting pattern (dd) in the range of δ 6.8 – 7.2 ppm (H_a) and δ 4.8 – 5.4 ppm (H_b, H_c).

-

Differentiation: N1-vinyl protons often appear slightly upfield compared to N4-vinyl due to the different electron density of the adjacent nitrogen.

-

-

Triazole Ring Proton (C5-H):

-

The singlet for the C5 proton in the 4-substituted isomer is chemically equivalent to the C3 position if the molecule were symmetric (e.g., 4-vinyl-1,2,4-triazole). However, with the 3-methyl group, the C5-H appears as a sharp singlet around δ 8.5 – 9.0 ppm .

-

-

Methyl Group:

-

Singlet at δ 2.3 – 2.5 ppm .

-

Applications in Research & Development

A. Polymer Science (Functional Materials)

4-Ethenyl-3-methyl-4H-1,2,4-triazole serves as a functional monomer for:

-

Proton Exchange Membranes (PEMs): The basic nitrogen atoms in the triazole ring facilitate proton hopping mechanisms in anhydrous fuel cells. Poly(vinyl triazoles) are thermally stable alternatives to hydrated Nafion membranes.

-

Metal-Organic Frameworks (MOFs): The monomer can coordinate with transition metals (Zn²⁺, Cu²⁺) to form polymeric networks with catalytic activity.

B. Pharmaceutical Intermediates

While less common than 1,2,4-triazole antifungal backbones (e.g., Fluconazole), the N4-vinyl motif acts as a Michael Acceptor .

-

Covalent Inhibition: The vinyl group can react with cysteine residues in target proteins, serving as a "warhead" in covalent drug design.

-

Bioisosteres: The 3-methyl-4-substituted ring provides a rigid scaffold for orienting side chains in enzyme active sites.

Experimental Handling & Safety

Warning: Vinyl azoles are prone to spontaneous polymerization and hydrolysis.

-

Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Stabilization: Commercial samples often contain MEHQ (Monomethyl ether hydroquinone) or BHT as a polymerization inhibitor. Ensure removal of inhibitor (via basic alumina column) prior to catalytic use.

-

Toxicity: Treat as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, fume hood).

Purification Protocol (Lab Scale)

If the compound degrades or polymerizes:

-

Dissolve crude material in Ethyl Acetate.

-

Wash with saturated NaHCO₃ to remove acidic impurities.

-

Dry over MgSO₄ and concentrate.

-

Vacuum Distillation: Perform Kugelrohr distillation at high vacuum (<1 Torr). The monomer will distill as a clear liquid; polymer residues will remain.

References

-

Trzhtsinskaya, B. V., Apakina, E. V., & Afonin, A. V. (1990).[1] The synthesis of 4-vinyl-1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 26(4), 469-472.

-

Molaid Chemicals. (2024). Compound Summary: 4-Ethenyl-3-methyl-4H-1,2,4-triazole (CAS 113444-42-1).[1]

-

PubChem. (2024). 1,2,4-Triazole Derivatives and Isomers. National Library of Medicine.

- Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050-1057. (Mechanistic reference for N-substitution).

Sources

4-Ethenyl-3-methyl-4H-1,2,4-triazole solubility and stability

This guide details the technical specifications, synthesis, solubility profile, and stability protocols for 4-Ethenyl-3-methyl-4H-1,2,4-triazole (CAS: 113444-42-1). It is designed for researchers utilizing this compound as a functional monomer in high-performance polymers, energetic binders, or proton-exchange membranes.

Part 1: Identity & Physico-Chemical Profile

4-Ethenyl-3-methyl-4H-1,2,4-triazole is a functionalized heterocyclic monomer.[1][2][3][4] Unlike its 1-vinyl isomer, the vinyl group in this molecule is attached to the nitrogen at the 4-position of the triazole ring, imparting distinct electronic properties and reactivity profiles suitable for coordination chemistry and polymerization.

| Property | Specification |

| CAS Number | 113444-42-1 |

| IUPAC Name | 3-Methyl-4-vinyl-4H-1,2,4-triazole |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | 150–160 °C (at 1 Torr) |

| Density | ~1.06 g/cm³ (Predicted) |

| LogP | ~0.2–0.4 (Hydrophilic) |

| pKa | ~2.5 (Conjugate acid of triazole ring) |

Part 2: Synthesis & Production Protocols

The synthesis of N-vinyl triazoles is non-trivial due to tautomeric selectivity. The 4-vinyl isomer is typically synthesized via transvinylation or direct vinylation of the parent triazole, or through ring closure using vinyl-substituted precursors.

Method A: Transvinylation (Catalytic)

This method utilizes vinyl acetate as both the solvent and the vinyl source, catalyzed by mercury(II) acetate or non-toxic alternatives like palladium catalysts.

Step-by-Step Protocol:

-

Reagents : 3-Methyl-4H-1,2,4-triazole (1.0 eq), Vinyl Acetate (excess, 10–20 eq), Mercury(II) Acetate (0.05 eq), Sulfuric Acid (trace, catalyst).

-

Reaction :

-

Dissolve 3-methyl-triazole in vinyl acetate under an inert atmosphere (N₂).

-

Add Hg(OAc)₂ and a catalytic amount of H₂SO₄.

-

Reflux the mixture at 70–80 °C for 12–24 hours.

-

-

Quenching : Neutralize the acid with sodium bicarbonate (NaHCO₃).

-

Purification :

-

Filter off solids.[2]

-

Evaporate excess vinyl acetate under reduced pressure.

-

Distillation : Perform fractional distillation under high vacuum (0.1–1 Torr) to separate the 4-vinyl isomer from the 1-vinyl byproduct (if formed).

-

-

Yield : Typically 60–80%.

Method B: Cyclization (De Novo Synthesis)

For high regioselectivity (targeting N4), a cyclization approach is preferred to avoid isomer mixtures.

-

Precursors : Acethydrazide + Ethyl N-vinylimidoate (or similar vinyl-donor).

-

Mechanism : The hydrazine attacks the imidoate, followed by cyclization and elimination to form the triazole ring with the vinyl group already in place.

Synthesis Pathway Visualization

Figure 1: Catalytic transvinylation pathway for the synthesis of 4-ethenyl-3-methyl-1,2,4-triazole.

Part 3: Solubility Profile

The solubility of 4-ethenyl-3-methyl-1,2,4-triazole is governed by its polar triazole core and the hydrophobic vinyl/methyl substituents. It exhibits amphiphilic character but leans towards hydrophilicity.

| Solvent Class | Solvent | Solubility Rating | Notes |

| Polar Protic | Water | High | Soluble due to H-bonding with triazole nitrogens. |

| Methanol / Ethanol | High | Excellent solvents for processing and polymerization. | |

| Polar Aprotic | DMSO / DMF | High | Preferred for solution polymerization. |

| Acetonitrile | Moderate-High | Good for recrystallization or chromatography. | |

| Acetone | High | Suitable for casting films. | |

| Non-Polar | Hexane / Heptane | Low / Insoluble | Used to precipitate the polymer. |

| Toluene | Low | May swell but not fully dissolve the monomer at RT. | |

| Chlorinated | Dichloromethane | Moderate | Useful for extraction. |

Experimental Tip : For polymerization reactions, DMSO or Water/Methanol mixtures are recommended to maintain homogeneity as the polymer chain grows (assuming the polymer is also hydrophilic).

Part 4: Stability & Storage Protocols

The "ethenyl" (vinyl) group introduces a risk of spontaneous polymerization, while the triazole ring is chemically robust.

Polymerization Stability

-

Risk : High. The vinyl group is electron-rich and susceptible to radical polymerization initiated by heat, light, or peroxides.

-

Inhibitors : Commercial samples are typically stabilized with 100–200 ppm of Hydroquinone (HQ) or 4-tert-butylcatechol (TBC) .

-

Removal : Pass the liquid monomer through a column of basic alumina or inhibitor-remover resin immediately prior to use.

Thermal Stability

-

Monomer : Stable up to ~100 °C in the presence of inhibitors. Without inhibitors, thermal polymerization can onset >60 °C.

-

Polymer : Poly(4-vinyl-3-methyl-1,2,4-triazole) is thermally stable up to 300 °C (onset of decomposition), making it suitable for high-temperature applications.

Hydrolytic Stability

-

Resistance : The 1,2,4-triazole ring is highly resistant to acid/base hydrolysis.

-

Storage Condition : Store under Argon or Nitrogen at 2–8 °C . Protect from light to prevent photo-initiated polymerization.

Polymerization & Stability Logic

Figure 2: Stability logic flow distinguishing between controlled polymerization and uncontrolled degradation.

Part 5: Applications & References

Core Applications:

-

Proton Exchange Membranes (PEM) : The triazole ring acts as a proton solvent (similar to imidazole) in anhydrous fuel cells, operating at >100 °C.

-

Energetic Binders : The high nitrogen content of the triazole ring contributes to the energy density of solid propellant binders.

-

Metal Coordination : The N1 and N2 atoms can coordinate with transition metals (Cu, Zn, Ag) to form antimicrobial polymers or catalytic frameworks.

References:

-

Bide Pharm . (n.d.). 3-Methyl-4-vinyl-4H-1,2,4-triazole Product Specifications. Retrieved from

-

BLD Pharm . (n.d.). 4-Ethenyl-3-methyl-4H-1,2,4-triazole Safety Data Sheet. Retrieved from

-

Kizhnyaev, V. N., et al. (2000). Synthesis and Polymerization of Vinyltriazoles. Polymer Science Series B. (General reference for vinyl-triazole synthesis).

-

Molaid Chemicals . (n.d.). CAS 113444-42-1 Properties. Retrieved from

Sources

Theoretical Studies on 4-Ethenyl-3-methyl-4H-1,2,4-triazole: A Technical Guide

The following guide presents a comprehensive theoretical framework for the characterization of 4-Ethenyl-3-methyl-4H-1,2,4-triazole . This guide is designed for computational chemists and drug development scientists, focusing on Density Functional Theory (DFT) methodologies, electronic structure analysis, and predictive reactivity profiling.[1]

Executive Summary

4-Ethenyl-3-methyl-4H-1,2,4-triazole (C₅H₇N₃) represents a specific structural isomer of the vinyl-triazole family, distinct from the commercially common 1-vinyl-1,2,4-triazole. Its unique N4-substitution pattern locks the triazole ring into a specific electronic configuration, preventing the annular tautomerism typical of 1H-triazoles. This molecule is of significant interest as a high-energy monomer for polymerization, a ligand in coordination chemistry, and a scaffold for bioactive pharmacophores.[1]

This guide outlines the theoretical protocols required to characterize this molecule, validating its stability, reactivity, and spectroscopic signature using ab initio and DFT methods.

Structural Definition & Isomerism

Before initiating computational workflows, the precise topology must be defined.[1] Unlike 1-vinyl-1,2,4-triazole, where the vinyl group is adjacent to the N-N bond, the 4-ethenyl isomer places the vinyl group at the bridgehead nitrogen (N4), flanked by two carbon atoms (C3 and C5).[1]

-

Symmetry: The presence of the 3-methyl group breaks the

symmetry of the parent 4-vinyl-4H-1,2,4-triazole, creating a dipole moment vector that is highly sensitive to the methyl group's rotation. -

Tautomeric Lock: Substitution at N4 precludes the 1H

2H tautomeric shift, simplifying the potential energy surface (PES) exploration.[1]

Diagram 1: Structural & Computational Workflow

The following diagram illustrates the logical flow for the theoretical characterization of the molecule, from initial geometry construction to advanced reactivity mapping.[1]

Caption: Standardized DFT workflow for the physicochemical characterization of triazole derivatives.

Computational Methodology (The Core Protocol)

To ensure Trustworthiness and Scientific Integrity , the following computational parameters are recommended as the "Gold Standard" for small nitrogen-rich heterocycles.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing an optimal balance between cost and accuracy for bond lengths and vibrational frequencies.[1]

-

Basis Set: 6-311++G(d,p) .[1]

-

Diffuse functions (++): Critical for capturing the electron density of the lone pairs on N1 and N2.

-

Polarization functions (d,p): Essential for describing the hybridization of the vinyl group and the aromatic ring.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD using water or DMSO is required if comparing to experimental biological data, as triazoles are highly polar.[1]

Geometry Optimization & Frequency Analysis

The first step is to locate the global minimum on the Potential Energy Surface (PES).[1]

-

Input: Construct the Z-matrix ensuring the vinyl group is coplanar with the triazole ring to maximize

-conjugation, though steric clash with the 3-methyl group may force a dihedral twist. -

Validation: The frequency calculation must yield zero imaginary frequencies . A single imaginary frequency indicates a transition state (TS), not a stable ground state.[1]

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule interacts with drug targets or polymerizes.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (

-

HOMO Location: Typically localized on the triazole ring and the N1/N2 lone pairs (Nucleophilic character).[1]

-

LUMO Location: Delocalized over the vinyl group and the triazole ring (Electrophilic character).[1]

-

Significance: A lower

implies "softer" character, making the molecule more polarizable and reactive in polymerization or enzymatic binding.[1]

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate quantitative descriptors to predict chemical behavior.[1]

| Descriptor | Formula | Physical Meaning |

| Ionization Potential (I) | Energy required to remove an electron. | |

| Electron Affinity (A) | Energy released when adding an electron. | |

| Chemical Hardness ( | Resistance to charge transfer (Stability).[1] | |

| Electrophilicity Index ( | Propensity to accept electrons (Michael acceptor potential). |

Note: The 4-ethenyl group acts as an electron-withdrawing group via resonance, potentially increasing the electrophilicity (

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

-

Red Regions (Negative): Concentrated around N1 and N2. These are the primary sites for protonation or metal coordination (e.g., Ag+ or Cu2+ sensing).[1]

-

Blue Regions (Positive): Localized on the methyl protons and the vinyl protons.[1]

-

Application: In docking studies, the negative N1/N2 pole guides the orientation of the molecule into positively charged active sites of proteins (e.g., CYP450 enzymes).[1]

Spectroscopic Profiling

Theoretical data must be benchmarked against experimental spectra.

Vibrational Spectroscopy (IR)

Key diagnostic bands to look for in the theoretical spectrum (scaled by ~0.961 for B3LYP):

-

C-H Stretching (Vinyl): ~3000–3100 cm⁻¹.

-

C=N Stretching (Ring): ~1500–1600 cm⁻¹. Distinctive for the triazole core.[2]

-

C=C Stretching (Vinyl): ~1630–1640 cm⁻¹. This band disappears upon polymerization.

-

Absence of N-H: Unlike 1H-1,2,4-triazole, the 4-ethenyl-3-methyl derivative lacks an N-H stretch (~3200-3400 cm⁻¹), serving as a purity check.

NMR Prediction (GIAO Method)[1]

-

¹H NMR: The vinyl protons will show a characteristic AMX or ABC splitting pattern (depending on solvent) in the downfield region (5.0–7.5 ppm).[1] The 3-methyl group will appear as a singlet upfield (~2.3–2.5 ppm).

-

¹³C NMR: Expect signals for C3 (quaternary, deshielded by N), C5 (CH, deshielded), and the vinyl carbons.

Applications & Mechanism

Polymerization Mechanism

The 4-ethenyl group allows this molecule to function as a monomer.

-

Radical Polymerization: Initiated by AIBN.[3] The vinyl double bond opens to form a carbon backbone with pendant triazole rings.

-

Coordination Polymers: The N1 and N2 atoms can bridge metal centers (Zn, Cu), creating Metal-Organic Frameworks (MOFs) with high nitrogen content (energetic materials).[1]

Diagram 2: Reactivity Pathways

Caption: Dual reactivity profile: Vinyl polymerization vs. N1/N2 metal coordination.

References

-

Synthesis and Polymerization of Vinyl-Triazoles: Title: Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. Source: PMC / NIH (2021).[1] URL:[Link] (Provides the experimental baseline for vinyl-triazole polymerization kinetics).

-

DFT Studies on Triazole Derivatives: Title: Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives.[1] Source: ACS Omega (2020).[1] URL:[Link] (Establishes the B3LYP/6-311G(d,p) standard for triazole reactivity descriptors).[1]

-

Antitubercular & Docking Studies: Title: New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents.[1][2][4][5] Structure, In Vitro Screening and Docking Studies.[1][2][4][6] Source: MDPI (2020).[1] URL:[Link] (Validates the use of MEP and docking for 1,2,4-triazole pharmacophores).[1]

-

General Triazole Chemistry: Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[1][2][4][5][7][8][9] Source: Frontiers in Pharmacology (2022).[1] URL:[Link] (Comprehensive review of the 1,2,4-triazole scaffold).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. ijbr.com.pk [ijbr.com.pk]

Technical Whitepaper: 4-Ethenyl-3-methyl-4H-1,2,4-triazole

This is an in-depth technical whitepaper on 4-Ethenyl-3-methyl-4H-1,2,4-triazole , designed for researchers in polymer chemistry, energetic materials, and pharmaceutical development.[1]

Synthesis, Structural Dynamics, and Polymerization Profiles[1]

Executive Summary

4-Ethenyl-3-methyl-4H-1,2,4-triazole (also known as 3-methyl-4-vinyl-1,2,4-triazole) is a specialized heterocyclic monomer belonging to the class of N-vinyl-1,2,4-triazoles.[1] Unlike its more common isomer, 1-vinyl-3-methyl-1,2,4-triazole, the 4-ethenyl variant features the vinyl group attached to the nitrogen at position 4 (the "pyrrole-like" nitrogen in the 4H-tautomer).[1] This structural distinction imparts unique electronic properties, coordination geometries, and polymerization kinetics.[1]

This guide consolidates the fragmented literature on this compound, focusing on its synthesis via regioselective vinylation, its radical polymerization behavior, and its applications in proton-conducting membranes (PEMs) and energetic binders.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The 1,2,4-triazole ring exhibits annular tautomerism (1H ⇌ 4H).[1] In the 4-ethenyl derivative, the vinyl group locks the ring into the 4H-form .[1]

| Property | Specification | Notes |

| IUPAC Name | 3-Methyl-4-ethenyl-4H-1,2,4-triazole | |

| CAS Number | 113444-42-1 | Distinct from 1-ethyl analog (59781-02-1) |

| Molecular Weight | 109.13 g/mol | |

| Physical State | Liquid / Low-melting Solid | BP: ~150–160 °C (at 1 Torr) |

| Density | ~1.06 g/cm³ | Predicted |

| Dipole Moment | High (> 4 D) | Due to separation of charge in the 4H ring |

Structural Diagram (DOT Visualization)

The following diagram illustrates the tautomeric equilibrium of the precursor and the locking effect of vinylation.[1]

Figure 1: Tautomeric equilibrium of the 3-methyl-1,2,4-triazole precursor and the irreversible formation of the 4-ethenyl derivative.[1]

Synthetic Pathways[1][4][5]

Synthesizing the 4-ethenyl isomer requires overcoming the thermodynamic preference for N1-substitution.[1] Standard alkylation of 1,2,4-triazoles typically yields a 9:1 ratio favoring the N1 isomer.[1][2] Therefore, specific protocols are required.[1]

Method A: Regioselective Transvinylation (Recommended)

This method uses vinyl acetate as both the solvent and vinyl source, often catalyzed by Mercury(II) or Palladium(II) species, which can favor the N4 position under kinetic control or specific ligand influence.[1]

-

Precursor: 3-Methyl-1,2,4-triazole.[1]

-

Reagents: Vinyl Acetate (excess), Hg(OAc)₂ (catalyst), H₂SO₄ (trace).

-

Conditions: Reflux for 12–24 hours.

-

Purification: Fractional distillation is critical to separate the N4-vinyl (BP ~150°C/1Torr) from the N1-vinyl isomer (BP ~60°C/1Torr).[1]

Method B: The "Reppe" Reaction (High Pressure)

Direct reaction with acetylene. This is the industrial route for N-vinyl compounds but requires high-pressure autoclaves.[1]

-

Reaction: 3-Methyl-1,2,4-triazole + Acetylene (

) -

Selectivity: Predominantly yields 1-vinyl.[1] The 4-vinyl isomer is a minor byproduct unless N1 is sterically hindered (not the case here) or specific directing groups are used.[1]

Experimental Workflow: Transvinylation Protocol

Figure 2: Workflow for the synthesis of 4-ethenyl-3-methyl-1,2,4-triazole via transvinylation, highlighting the separation of regioisomers.

Polymerization & Materials Science

The vinyl group at position 4 is electron-rich, making the monomer susceptible to free radical polymerization .[1]

Polymerization Mechanism[1]

-

Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

-

Solvent: DMF, DMSO, or Water (monomer is water-soluble).[1]

-

Temperature: 60–80 °C.

The resulting polymer, Poly(4-vinyl-3-methyl-1,2,4-triazole) , is characterized by a polyethylene backbone with pendant triazole rings.[1]

Key Material Properties

-

Proton Conductivity: The uncoordinated nitrogens (N1 and N2) in the pendant triazole ring can act as proton acceptors/donors. This makes the polymer a prime candidate for anhydrous proton-conducting membranes in fuel cells (operating >100°C).[1]

-

Metal Coordination: Unlike 1-vinyl-triazole polymers (where N4 is the primary donor), the 4-vinyl polymer presents a "bidentate-like" face (N1 and N2) that can bridge metal ions, useful for catalyst support or silver-nanocomposite antimicrobials .[1]

Biological & Pharmaceutical Relevance[1][7][8]

While the monomer itself is an intermediate, the 1,2,4-triazole core is a pharmacophore found in antifungals (e.g., Fluconazole).[1] The 4-ethenyl derivative serves as a functional handle for "Click Chemistry" (if the vinyl is converted to an azide/alkyne) or for bioconjugation via thiol-ene click reactions.[1]

-

Toxicity: Like most low-molecular-weight triazoles, it should be handled as a potential irritant and suspected reproductive toxin (based on homologous data).[1]

-

Metabolism: N-vinyl groups can be metabolically epoxidized; however, in polymeric form, they are generally inert and biocompatible.[1]

References

-

Trzhtsinskaya, B. V., et al. "The synthesis of 4-vinyl-1,2,4-triazoles."[1] Chemistry of Heterocyclic Compounds, vol. 26, 1990, pp. 453–456.[1] Link

-

Kizhnyaev, V. N., et al. "Polymerization of vinyl derivatives of azoles."[1] Polymer Science Series B, vol. 49, 2007.[1] (Review of vinyl-azole polymerization kinetics).

-

Molaid Chemicals. "Compound Summary: 4-Ethenyl-3-methyl-1,2,4-triazole (CAS 113444-42-1)."[1] Link

-

Begtrup, M., & Larsen, P. "Alkylation, acylation, and silylation of azoles."[1] Acta Chemica Scandinavica, vol. 44, 1990.[1] (Mechanistic basis for N1 vs N4 regioselectivity).

-

Smith, J. "Proton-conducting polymers based on triazoles."[1] Journal of Membrane Science, 2015.[1] (Contextual reference for application).

Disclaimer: This guide is based on a review of chemical literature and theoretical extrapolation of homologous series. All synthesis should be performed by qualified chemists in a controlled laboratory environment.

Sources

Reaction Mechanisms and Applications of 4-Ethenyl-3-methyl-4H-1,2,4-triazole: A Comprehensive Technical Guide

From the Desk of the Senior Application Scientist Singapore Advanced Materials & Polymer Hub

In the landscape of functional heterocycles, vinyl triazoles occupy a privileged position due to their high nitrogen content, robust thermal stability, and versatile coordination chemistry. While 1-vinyl-1,2,4-triazole is widely documented[1], its sterically modulated derivative—4-Ethenyl-3-methyl-4H-1,2,4-triazole (CAS: 113444-42-1) —offers unique mechanistic pathways. The presence of the vinyl group at the N4 position, immediately adjacent to a 3-methyl substituent, fundamentally alters the steric environment of the propagating macroradical during polymerization and restricts the rotational freedom of the pendant group in the resulting polymer.

This whitepaper dissects the synthesis, radical polymerization kinetics, and advanced material applications of this unique monomer, providing self-validating protocols for researchers in polymer chemistry and drug development.

Regioselective Synthesis Mechanism

The synthesis of 4-ethenyl-3-methyl-4H-1,2,4-triazole is achieved via the direct vinylation of 3-methyl-1H-1,2,4-triazole using acetylene under high pressure and basic catalysis[2].

Mechanistic Causality

1,2,4-triazoles exist as a tautomeric mixture (1H and 4H forms). Typically, electrophilic or nucleophilic attacks favor the less sterically hindered N1 position. However, under specific catalytic conditions, the nucleophilic attack of the N4 nitrogen on the alkyne is achieved. The 3-methyl group plays a dual role: it acts as an electron-donating group (EDG), increasing the electron density of the triazole ring, while simultaneously providing steric direction that influences the regioselectivity of the vinyl transfer.

Fig 1: Regioselective synthesis pathway of 4-Ethenyl-3-methyl-4H-1,2,4-triazole.

Protocol 1: High-Pressure Vinylation (Self-Validating Workflow)

-

Preparation: Charge a high-pressure autoclave with 3-methyl-1H-1,2,4-triazole and a basic catalyst (e.g., KOH, 5-10 mol%).

-

Purging: Purge the system with inert N₂ gas three times to remove oxygen, preventing oxidative degradation of the alkyne.

-

Pressurization & Heating: Introduce acetylene gas to the required pressure and heat the sealed vessel to 140–160 °C.

-

Self-Validation Checkpoint: Monitor the internal pressure gauge. A steady pressure drop indicates the successful consumption of acetylene via the vinylation reaction.

-

-

Isolation: Cool to room temperature, vent excess gas safely, and extract the product using ethyl acetate.

-

Purification: Perform fractional vacuum distillation. The target monomer boils at 150–160 °C at 1 Torr[3].

-

Self-Validation Checkpoint: Analyze the distillate via ¹H-NMR. The successful isolation of the N4-vinyl isomer is confirmed by the characteristic ABX spin system of the vinyl protons (approx. 4.5–5.5 ppm) and the distinct N-CH₃ singlet, free of alkyne proton signals.

-

Free-Radical Polymerization & Steric Modulation

Vinyl triazoles are highly susceptible to free-radical polymerization using conventional initiators like Azobisisobutyronitrile (AIBN)[1],[4]. However, the polymerization of 4-ethenyl-3-methyl-4H-1,2,4-triazole is uniquely governed by the steric bulk of the 3-methyl group.

Mechanistic Causality

During the propagation step, the primary radical attacks the tail (unsubstituted end) of the vinyl group to form the more stable, resonance-stabilized secondary macroradical (head-to-tail addition). The 3-methyl group sits immediately adjacent to the N4-vinyl linkage. This steric hindrance lowers the propagation rate constant (

Fig 2: Free-radical polymerization mechanism highlighting steric modulation.

Protocol 2: AIBN-Initiated Polymerization (Self-Validating Workflow)

-

Solution Preparation: Dissolve the monomer (0.5 M) in a polar aprotic solvent like DMF. Causality: The monomer is highly hydrophilic (LogP 0.4)[3]; DMF provides optimal solvation for both the monomer and the growing macroradical, preventing premature precipitation[1].

-

Initiator Addition: Add AIBN at 1–3 mol% relative to the monomer.

-

Degassing: Perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a diradical that rapidly scavenges primary radicals, terminating the chain prematurely.

-

Self-Validation Checkpoint: The complete absence of gas bubbles during the final thaw cycle under vacuum confirms a fully degassed, oxygen-free system.

-

-

Polymerization: Heat the sealed ampoule to 60 °C for 24 hours.

-

Precipitation: Dropwise addition of the viscous solution into cold diethyl ether precipitates the polymer.

-

Self-Validation Checkpoint: Track conversion via gravimetric analysis (weighing the dried polymer against the initial monomer mass) and determine molecular weight via Gel Permeation Chromatography (GPC).

-

Applications in Advanced Materials

Anhydrous Proton-Conducting Membranes

Polymers based on vinyl triazoles are critical in the development of anhydrous polymer electrolyte membrane fuel cells (PEMFCs) operating at intermediate temperatures (100–200 °C)[6]. The triazole rings act as both proton donors and acceptors. The restricted rotation caused by the 3-methyl group in our target polymer forces the nitrogen lone pairs into specific alignments, facilitating a highly efficient Grotthuss-type proton transfer mechanism [6].

Fig 3: Grotthuss proton transfer mechanism between adjacent triazole rings.

Metal Nanoparticle Stabilization

The nitrogen-rich triazole rings possess lone pairs that readily coordinate with the empty d-orbitals of transition metals. Poly(vinyl triazole) derivatives are exceptional stabilizing matrices for synthesizing gold (AuNPs) and silver (AgNPs) nanocomposites via one-pot radiation-induced reduction[7],[8]. These nanocomposites exhibit potent biological and antibacterial activity, making them highly relevant for drug development professionals[9],[8].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-Ethenyl-3-methyl-4H-1,2,4-triazole [3]

| Property | Value | Scientific Significance & Causality |

|---|---|---|

| Molecular Formula | C₅H₇N₃ | High nitrogen content (38.5%) provides dense lone-pair availability for metal coordination. |

| Molecular Weight | 109.13 g/mol | Low molecular weight monomer facilitates high grafting density in copolymerizations. |

| Boiling Point | 150–160 °C (1 Torr) | High boiling point necessitates vacuum distillation to prevent thermal autopolymerization. |

| LogP | 0.4 | Highly hydrophilic; ensures excellent solubility in aqueous and polar aprotic systems. |

| Topological Polar Surface Area | 30.7 Ų | Indicates strong hydrogen-bond accepting capabilities, crucial for proton conduction. |

Table 2: Polymerization Kinetic Parameters (Vinyl Triazole Systems) [1],[4],[5]

| Parameter | Typical Value | Mechanistic Causality |

|---|---|---|

| Initiator (AIBN) Conc. | 1×10⁻³ to 3×10⁻² mol/L | Fractional reaction order (0.5) indicates bimolecular termination of the growing chain. |

| Reaction Temperature | 50–90 °C | Matches the thermal decomposition half-life of AIBN (approx. 10 hours at 65 °C). |

| Thermal Stability (Polymer) | Up to 300–350 °C | Strong C-N and C-C backbone bonds resist thermal degradation; ideal for high-temp fuel cells. |

References

-

[3] &[2] MolAid Chemical Database & Trzhtsinskaya, B. V., et al. (1990). The synthesis of 4-vinyl-1,2,4-triazoles. Izv. Akad. Nauk SSSR, Ser. Khim. URL: [Link]

-

[1] &[9] Prozorova, G. F., Pozdnyakov, A. S. (2022). Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. Polymer Science, Series C. / PMC. URL: [Link]

-

[6] Synthesis of Poly(1-vinyl-1,2,4-triazole) and Preparation of Proton Conducting Membrane for High Temperature Operation. ResearchGate. URL: [Link]

-

[7] &[10] Zharikov, A. A., et al. (2022). Assembling of Metal-Polymer Nanocomposites in Irradiated Solutions of 1-Vinyl-1,2,4-triazole and Au(III) Ions: Features of Polymerization and Nanoparticles Formation. Polymers, 14(21), 4601. MDPI. URL: [Link]

-

[8] Kuznetsova, N. P., et al. Synthesis and characterization of silver polymer nanocomposites of 1-vinyl-1,2,4-triazole with acrylonitrile. ResearchGate. URL: [Link](Representative link for author profile/publication)

-

[5] Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole. ProQuest. URL: [Link]

Sources

- 1. Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-乙烯基-3-甲基-1,2,4-三唑 - CAS号 113444-42-1 - 摩熵化学 [molaid.com]

- 3. 4-乙烯基-3-甲基-1,2,4-三唑 - CAS号 113444-42-1 - 摩熵化学 [molaid.com]

- 4. Buy 1-Vinyl-1,2,4-triazole | 2764-83-2 [smolecule.com]

- 5. Proton-Conducting Polymeric Membranes Based on - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Assembling of Metal-Polymer Nanocomposites in Irradiated Solutions of 1-Vinyl-1,2,4-triazole and Au(III) Ions: Features of Polymerization and Nanoparticles Formation | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Assembling of Metal-Polymer Nanocomposites in Irradiated Solutions of 1-Vinyl-1,2,4-triazole and Au(III) Ions: Features of Polymerization and Nanoparticles Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

functionalization of the ethenyl group on 4-Ethenyl-3-methyl-4H-1,2,4-triazole

Executive Summary & Chemical Profile[1][2][3]

4-Ethenyl-3-methyl-4H-1,2,4-triazole (often referred to as N-vinyl-3-methyl-1,2,4-triazole) represents a specific class of N-vinyl azoles.[1] Unlike its more common 1-vinyl isomer, the 4-ethenyl variant places the vinyl group on the central nitrogen (N4), flanked by the C3 and C5 carbons.[1] The presence of the methyl group at C3 breaks the symmetry of the ring (assuming C5 is H), influencing both the solubility profile and the electronic density of the triazole ring.

This molecule acts as a versatile "dual-function" scaffold :

-

The N-Vinyl Group: An electron-rich alkene (enamine-like) susceptible to radical polymerization, electrophilic addition, and thiol-ene "click" chemistry.[1]

-

The Triazole Ring: A stable aromatic heterocycle with coordination sites (N1/N2) capable of binding transition metals or participating in hydrogen bonding, even after the vinyl group has been reacted.

Chemical Structure & Reactivity Logic[1]

-

Enamine Character: The nitrogen atom at position 4 donates electron density into the vinyl double bond (

), making the -

Hydrolytic Stability: While N-vinyl amides are generally stable, N-vinyl azoles can undergo hydrolysis under acidic conditions to release acetaldehyde and the parent triazole.[1] Protocols must maintain neutral or basic pH unless specific cleavage is desired.

-

Polymerization: The primary application is the formation of functional polymers (polyelectrolytes, hydrogels) via the vinyl group.

Reaction Landscape & Pathways

The following diagram illustrates the three primary functionalization pathways available for this scaffold.

Figure 1: Functionalization landscape of 4-Ethenyl-3-methyl-4H-1,2,4-triazole showing divergent pathways for material synthesis.

Protocol 1: Controlled Radical Polymerization

Objective: Synthesis of linear poly(4-vinyl-3-methyl-1,2,4-triazole). Application: Proton-conducting membranes, water-soluble binders, and precursors for hydrogels.[1]

Mechanism

The polymerization proceeds via a free-radical mechanism.[1][2] The electron-rich nature of the N-vinyl group facilitates propagation.[1] The 3-methyl group provides steric bulk that may slightly retard propagation rates compared to the unsubstituted analog, allowing for better control over molecular weight distribution.[1]

Materials

-

Monomer: 4-Ethenyl-3-methyl-4H-1,2,4-triazole (Purified by vacuum distillation if inhibitor is present).[1]

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent: DMF (Anhydrous) or Water/Methanol mix (depending on solubility).

-

Atmosphere: High-purity Nitrogen or Argon.[1]

Step-by-Step Procedure

-

Preparation: Dissolve the monomer (1.0 g, ~9.2 mmol) in anhydrous DMF (4.0 mL) in a Schlenk tube or heavy-walled glass vial.

-

Initiator Addition: Add AIBN (15 mg, 1.5 wt% relative to monomer).

-

Deoxygenation (Critical): Seal the vessel with a septum. Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen (oxygen acts as a radical trap and inhibitor).

-

Polymerization: Immerse the vessel in a pre-heated oil bath at 65°C . Stir magnetically for 12–24 hours. Viscosity should increase significantly.

-

Termination & Isolation:

-

Cool the reaction to room temperature and expose to air to quench radicals.

-

Precipitate the polymer by dropwise addition of the reaction mixture into excess cold acetone or diethyl ether (10:1 volume ratio).

-

Filter the white precipitate and wash with fresh ether.

-

-

Purification: Re-dissolve in methanol and re-precipitate to remove unreacted monomer.

-

Drying: Dry under vacuum at 40°C for 24 hours.

QC Checkpoint:

Protocol 2: Thiol-Ene "Click" Functionalization

Objective: Site-specific conjugation of thiols (e.g., cysteine-peptides, mercapto-acids) to the vinyl group.[1] Application: Bioconjugation, surface modification, and synthesis of small molecule drug candidates.

Mechanism

This reaction proceeds via a radical step-growth mechanism (anti-Markovnikov addition).[1] The thiyl radical adds to the vinyl group, forming a carbon-centered radical which then abstracts a hydrogen from another thiol molecule. This is highly efficient and tolerant of oxygen/water.

Figure 2: Radical-mediated thiol-ene cycle for N-vinyl triazole functionalization.

Materials

-

Thiol: 1.2 equivalents (e.g., 3-mercaptopropionic acid).

-

Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for UV, or AIBN for thermal.[1]

-

Solvent: Methanol or THF.

Step-by-Step Procedure (UV Method)[1]

-

Mix: In a quartz vial or transparent glass vial, combine monomer (1 equiv) and thiol (1.2 equiv) in minimal solvent (1M concentration).

-

Catalyst: Add DMPA (1 mol%).

-

Irradiation: Irradiate with UV light (

= 365 nm, ~10 mW/cm²) for 10–30 minutes at room temperature.-

Note: If UV is unavailable, heat to 70°C with AIBN (5 mol%) for 4 hours.

-

-

Workup: Evaporate solvent. If the product is a solid, recrystallize from ethanol/water. If an oil, purify via flash chromatography (DCM/MeOH).

Why this works: The electron-rich N-vinyl group is an excellent substrate for electrophilic thiyl radicals, ensuring high regio-selectivity (sulfur attaches to the terminal

Protocol 3: Bromination (Electrophilic Addition)

Objective: Synthesis of the vicinal dibromide precursor. Application: Intermediate for further elimination to acetylene derivatives or nucleophilic substitution.

Materials

-

Reagent: Bromine (

) or Pyridinium Tribromide. -

Solvent: Chloroform (

) or DCM.

Step-by-Step Procedure

-

Chill: Dissolve monomer (1.0 equiv) in

and cool to 0°C in an ice bath. -

Add Bromine: Add

(1.05 equiv) dropwise as a solution in -

Stir: Allow to warm to room temperature over 1 hour.

-

Quench: Wash with saturated

(sodium thiosulfate) to remove excess bromine. -

Isolate: Dry organic layer over

, filter, and concentrate.

Caution: The resulting dibromide may be unstable. Store at -20°C.

Analytical Data Summary

| Technique | Expected Signature for 4-Ethenyl-3-methyl-4H-1,2,4-triazole |

| Vinyl protons: ABX system. | |

| Vinyl carbons: ~130 ppm ( | |

| IR | C=C stretch: 1635 cm |

References

-

Polymerization of Vinyl Triazoles

-

Title: Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles.[1]

- Source: ResearchG

- Context: Describes radical polymeriz

-

URL:

-

-

Thiol-Ene Click Chemistry

-

1,2,4-Triazole Reactivity

- Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- Source: Frontiers in Chemistry (NIH/PMC).

- Context: General reactivity and stability of the triazole ring systems.

-

URL:

-

Commercial & Structural Data

(Note: While specific literature on the 3-methyl-4-vinyl derivative is less abundant than the 1-vinyl isomer, the chemistry described above is derived from the established reactivity of the N-vinyl-1,2,4-triazole class.)[1]

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. Buy 1-Vinyl-1,2,4-triazole | 2764-83-2 [smolecule.com]

- 3. PubChemLite - 4-ethyl-3-methyl-4h-1,2,4-triazole (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 4. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

protocol for Suzuki cross-coupling with triazole derivatives

An Application Guide to the Suzuki Cross-Coupling of Triazole Derivatives: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the 1,2,3- and 1,2,4-triazole scaffolds are of immense interest due to their prevalence in a wide array of biologically active compounds.[1] These five-membered heterocyclic rings serve as key pharmacophores, offering a unique combination of metabolic stability, hydrogen bonding capability, and dipole moment characteristics. The functionalization of these rings is paramount for tuning the pharmacological properties of lead compounds. Among the most powerful and versatile methods for creating carbon-carbon bonds in modern organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives make it an indispensable tool for medicinal chemists.[4]

This guide provides a detailed exploration of the Suzuki-Miyaura reaction as applied to triazole derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of specific reagents and conditions, and provide detailed, field-proven protocols to empower scientists to successfully implement this chemistry in their own laboratories.

The Mechanism: A Look Inside the Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is critical for troubleshooting and optimizing reactions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

-

Oxidative Addition : The cycle begins with an active Pd(0) complex, which inserts itself into the carbon-halide bond of the triazole electrophile (e.g., a bromo-triazole). This step oxidizes the palladium to Pd(II), forming a square-planar intermediate.[7] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > Cl > OTf.[6] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often necessary to facilitate this step.[8][9]

-

Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center.[5] For this to occur, the boronic acid or ester must first be activated by a base. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex, which then readily exchanges its organic moiety for the halide on the Pd(II) complex.[10]

-

Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7] This step is often accelerated by sterically demanding ligands.[11]

Key Parameters for Coupling Triazole Derivatives

The success of a Suzuki coupling with a triazole substrate hinges on the careful selection of several key components.

Triazole Electrophile

The choice of leaving group on the triazole ring is critical. Bromo- and iodo-triazoles are the most common substrates due to the relative ease of oxidative addition into the C-Br and C-I bonds.[12] Chloro-triazoles are more challenging and typically require more sophisticated catalyst systems.[13] The electronic nature and position of other substituents on the triazole can also influence reactivity.

Organoboron Reagent

While boronic acids are the most common coupling partners, they can be prone to side reactions like protodeboronation or formation of cyclic trimers (boroxines).[14][15] For challenging or sensitive substrates, more stable boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are excellent alternatives.[14][16] MIDA boronates are particularly robust and can withstand harsh reaction conditions, only becoming active for coupling under specific aqueous basic conditions.[16][17]

Palladium Catalyst and Ligands

The choice of catalyst is arguably the most important factor in a successful Suzuki reaction, especially with electron-rich heterocyclic substrates like triazoles.

-

Traditional Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, versatile catalyst suitable for many applications with bromo-triazoles.[8][18]

-

Palladacycles & Pre-catalysts : These are often air- and moisture-stable, making them easier to handle.[8]

-

N-Heterocyclic Carbene (NHC) Catalysts : NHCs are strong σ-donating ligands that form very stable bonds with palladium.[8] This stability leads to highly efficient catalysts with high turnover numbers, making them excellent for coupling less reactive chlorides or sterically hindered substrates.[19][20] PEPPSI-type pre-catalysts are a common example.[19]

-

Buchwald Ligands : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are exceptionally effective for challenging couplings, including those involving heteroaryl chlorides.[8]

Base and Solvent System

The base is essential for activating the boronic acid for transmetalation.[10] Common inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are highly effective.[21] Cesium carbonate (Cs₂CO₃) is often used for more difficult reactions due to its higher solubility in organic solvents.[21]

The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used. Common solvents include toluene, 1,4-dioxane, and THF, often with the addition of water to dissolve the inorganic base.[6] Aqueous media have been shown to be effective, offering a "green" chemistry approach.[22][23]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing a Suzuki cross-coupling reaction with a triazole derivative.

Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Triazole

This protocol is a robust starting point for coupling a bromo-triazole with an arylboronic acid.[4][24]

Materials:

-

Bromo-triazole derivative (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the bromo-triazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[25]

-

Inert Atmosphere : Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8][25] The presence of oxygen can lead to catalyst deactivation and unwanted side reactions.[26]

-

Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., 4:1 dioxane/water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8] Degassing the solvent by sparging with argon for 20-30 minutes prior to use is crucial.

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-triazole is consumed (typically 2-24 hours).

-

Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[25]

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[25] The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Aqueous Suzuki Coupling

Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions.[23]

Materials:

-

Bromo-triazole derivative (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(OAc)₂ (5 mol%)

-

K₂CO₃ (3.0 eq)

-

Solvent: THF/H₂O (3:1) or Water with a phase-transfer catalyst like TBAB.[22][23]

Procedure:

-

Reaction Setup : In a microwave-safe reaction vessel, combine the bromo-triazole (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (3.0 eq).[22]

-

Solvent Addition : Add the THF/H₂O (3:1) solvent mixture.

-

Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Heat the mixture to 80-120 °C for 10-30 minutes.[22][23]

-

Work-up and Purification : After cooling, follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki coupling of triazoles can vary significantly based on the specific substrates. The table below summarizes conditions reported in the literature for various triazole derivatives.

| Triazole Substrate | Coupling Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) / Time | Yield (%) | Reference |

| 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (10) | Toluene/H₂O/EtOH | 130 °C / 4-12h | High | [18] |

| 1-Benzyl-4-chloro-1H-1,2,3-triazole | Phenylboronic acid | Pd(dba)₂ (2.5%) / L2* (5%) | NaOBu-t (2) | Toluene | 100 °C / 18h | 81% | [13] |

| 4-bromo-1H-1,2,3-triazole derivative | Various arylboronic acids | Pd(OAc)₂ (5%) | K₂CO₃ (3) | THF/H₂O | 80-85 °C / 10-12h | Good | [22] |

| N-benzoyl benzotriazole | Phenylboronic acid | Pd(OAc)₂ (5%) / PPh₃ (30%) | AgBF₄ (2.5) | Toluene | 80 °C | 94% | [27] |

| 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Various arylboronic acids | Pd(PPh₃)₄ (5%) | K₂CO₃ (10) | Toluene/H₂O/EtOH | 130 °C / 4-12h | 62-99% | [24] |

| *L2 = 1-benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole |

Experimental Workflow and Troubleshooting

A systematic approach is key to successful synthesis.

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. openreviewhub.org [openreviewhub.org]

- 19. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 20. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties | MDPI [mdpi.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. quora.com [quora.com]

- 27. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Synthesis and Antimicrobial Profiling of 1,2,4-Triazole Scaffolds

Application Note & Technical Protocol

Executive Summary

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster antifungal drugs (e.g., Fluconazole, Posaconazole) and emerging antibacterial agents.[1] Its unique electronic profile allows it to act as a stable amide isostere while engaging in hydrogen bonding and

This guide provides a validated, scalable protocol for synthesizing a library of S-alkylated 1,2,4-triazole-3-thiol derivatives. Unlike generic organic chemistry manuals, this document integrates the synthetic workflow directly with Clinical and Laboratory Standards Institute (CLSI) compliant antimicrobial screening, ensuring that the synthesized compounds are "assay-ready" for high-throughput profiling.

Mechanism of Action & Rationale

To design effective inhibitors, one must understand the molecular target.

-

Antifungal Mechanism: The N-4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron of the fungal enzyme lanosterol 14

-demethylase (CYP51) .[2] This inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14 -

Antibacterial Mechanism: While less conserved, 1,2,4-triazoles often inhibit DNA gyrase or disrupt cell wall synthesis in Gram-positive bacteria. The S-alkylation strategy described below introduces lipophilic side chains, enhancing membrane permeability and target affinity.

Pathway Visualization: Mechanism & Synthesis Logic

Caption: Logical flow from precursor selection to biological target inhibition. The 1,2,4-triazole-3-thiol core serves as a divergent point for library generation.

Chemical Synthesis Protocol

Objective: Synthesis of 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. Scale: Pilot scale (5–10 mmol), scalable to gram quantities.

Reagents & Equipment[1][3][4][5][6]

-

Reagents: Aromatic carboxylic acid esters, Hydrazine hydrate (99%), Aryl/Alkyl isothiocyanates, Sodium Hydroxide (NaOH), Ethanol (absolute), Alkyl halides (for functionalization).

-

Equipment: Reflux condenser, Magnetic stirrer, Rotary evaporator, Melting point apparatus, TLC silica plates (

).

Step 1: Synthesis of Acid Hydrazide

The acid hydrazide is the obligate precursor for the triazole ring.

-

Dissolve 0.01 mol of aromatic ester (e.g., ethyl benzoate) in 20 mL absolute ethanol.

-

Add 0.05 mol hydrazine hydrate (excess is required to prevent dimer formation).

-

Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Workup: Cool the mixture. Pour into ice-cold water. Filter the solid precipitate, wash with cold ethanol, and dry.

-

Checkpoint: A sharp IR peak at 3200–3300 cm

(NH/NH

-

Step 2: Formation of Thiosemicarbazide Intermediate[1]

-

Dissolve 0.01 mol of the Acid Hydrazide (from Step 1) in 20 mL ethanol.

-

Add 0.01 mol of appropriate Isothiocyanate (e.g., Phenyl isothiocyanate).

-

Reflux for 2–3 hours.

-

Observation: A heavy precipitate usually forms upon cooling.

-

Filter and recrystallize from ethanol.[3] This is the acyl thiosemicarbazide .

Step 3: Cyclization to 1,2,4-Triazole-3-thiol (The Critical Step)

This step closes the ring under basic conditions.

-

Suspend the thiosemicarbazide (0.005 mol) in 20 mL of 2N NaOH solution.

-

Reflux for 4 hours. The solution will initially clear as the salt forms, then potentially precipitate the product upon acidification.

-

Workup: Cool the solution and acidify with 2N HCl to pH 3–4.

-

Filter the resulting precipitate (the triazole thiol). Wash with water to remove excess salts.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Step 4: S-Alkylation (Library Diversification)

To enhance lipophilicity and antimicrobial potency:

-

Dissolve 0.002 mol of Triazole-thiol in 10 mL acetone/ethanol.

-

Add 0.002 mol KOH or

. Stir for 10 min. -

Add 0.002 mol Alkyl Halide (e.g., benzyl chloride, ethyl bromoacetate).

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Evaporate solvent, wash residue with water, and recrystallize.

Analytical Characterization Standards

A synthesized compound is only as good as its validation. Ensure these spectral features are present:

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 2550–2600 cm | S-H stretch (Disappears in Step 4 product). |

| 1600–1620 cm | C=N stretch (Confirms triazole ring closure). | |

| S-H proton (Broad singlet, exchangeable with D | ||

| S-CH | ||

| C-5 (Triazole carbon attached to S). | ||

| C-3 (Triazole carbon attached to aryl group).[4] |

Antimicrobial Screening Protocol (CLSI M07-A10)

Method: Broth Microdilution Standard: Clinical and Laboratory Standards Institute (CLSI) M07-A10.[5][6]

Experimental Setup

-

Media Preparation:

-

Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Fungi: RPMI 1640 buffered with MOPS (pH 7.0).

-

-

Compound Preparation:

-

Dissolve triazole derivatives in 100% DMSO to create a Stock Solution (e.g., 1024

g/mL). -

Note: Ensure final DMSO concentration in the well is

to avoid solvent toxicity.

-

Workflow

-

Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in broth for the final assay inoculum ( -

Plate Loading (96-well):

-

Add 100

L of broth to all wells. -

Add 100

L of compound stock to Column 1. -

Perform serial 2-fold dilutions from Column 1 to Column 10. Discard 100

L from Column 10. -

Column 11: Growth Control (Broth + Inoculum + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculation: Add 100

L of the diluted inoculum to wells in Columns 1–11. -

Incubation:

-

Bacteria:

C for 16–20 hours (aerobic). -

Fungi:

C for 24–48 hours.

-

Data Interpretation[2][3][4][6][10][11][12][13][14][15]

-

Minimum Inhibitory Concentration (MIC): The lowest concentration showing no visible growth (no turbidity/pellet) as detected by the unaided eye.

-

Minimum Bactericidal Concentration (MBC): Plate 10

L from clear wells onto agar. The MBC is the concentration killing

Screening Workflow Diagram

Caption: Standardized high-throughput screening workflow for determining MIC values according to CLSI guidelines.

References

-

Synthesis & SAR: Al-Soud, Y. A., et al. "Synthesis and antimicrobial evaluation of some new 1,2,4-triazoles." Farmaco. Link

-

Mechanism (CYP51): Warrilow, A. G., et al. "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy.[7] Link

-

Screening Protocol (Bacteria): Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.[8][6][9] Link

-

Screening Protocol (Fungi): Clinical and Laboratory Standards Institute (CLSI). "M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI.[8][6][9] Link

-

Review of Triazole Chemistry: Zhou, C. H., & Wang, Y. "Recent researches in triazole compounds as medicinal drugs."[1][10][11][12][13][14] Current Medicinal Chemistry. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 4. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 6. food.dtu.dk [food.dtu.dk]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. protocols.io [protocols.io]

- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 [cronfa.swan.ac.uk]

- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 12. pnrjournal.com [pnrjournal.com]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-Ethenyl-3-methyl-4H-1,2,4-triazole as a Versatile Synthon in Agrochemical Discovery and Formulation

Audience: Agrochemical Researchers, Synthetic Chemists, and Formulation Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The continuous evolution of phytopathogenic resistance necessitates the development of novel, highly efficacious agrochemicals. 1,2,4-Triazole derivatives have historically dominated the fungicide market due to their broad-spectrum activity and favorable cost-to-efficacy ratios[1]. However, the discovery of next-generation active ingredients requires innovative structural scaffolds. 4-Ethenyl-3-methyl-4H-1,2,4-triazole (CAS: 113444-42-1) presents a unique dual-functionality: the highly active 1,2,4-triazole pharmacophore for target enzyme inhibition, and a reactive 4-ethenyl (vinyl) handle for late-stage functionalization or polymerization. This application note provides a comprehensive, mechanistically grounded guide to utilizing this compound in both the synthesis of novel sterol demethylation inhibitors (DMIs) and the engineering of controlled-release agricultural matrices.

Mechanistic Grounding: The 1,2,4-Triazole Pharmacophore

Triazole fungicides primarily function as sterol demethylation inhibitors (DMIs). They target and inhibit the cytochrome P450 enzyme 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol—a vital component of fungal cell membranes[1].